2-Bromo-5-phenyl-1,3-oxazole

Description

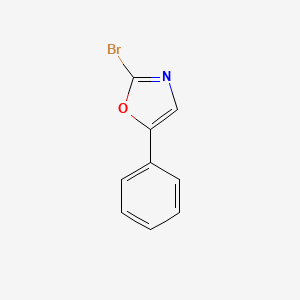

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUQKWSZCIOQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657856 | |

| Record name | 2-Bromo-5-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129053-70-9 | |

| Record name | 2-Bromo-5-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-5-phenyl-1,3-oxazole chemical properties

An In-depth Technical Guide to 2-Bromo-5-phenyl-1,3-oxazole

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthetic utility, and safety protocols for this compound. This compound serves as a valuable heterocyclic building block in medicinal chemistry and organic synthesis, primarily due to the reactivity of the bromine atom which allows for various chemical transformations.

Core Chemical and Physical Properties

This compound is a halogenated aromatic heterocyclic compound. Its core physical and chemical data are summarized below for reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrNO | [1][2] |

| Molecular Weight | 224.05 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 129053-70-9 | [1][2] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(O2)Br | [1] |

| InChI Key | KJUQKWSZCIOQKY-UHFFFAOYSA-N | [1] |

| Synonyms | 2-bromo-5-phenyloxazole, Oxazole, 2-bromo-5-phenyl- | [1][3] |

| Storage Temperature | -20°C | [2] |

Spectroscopic Data

While specific experimental spectra for this compound are not detailed in the provided search results, the expected characteristics can be inferred from the analysis of similar oxazole structures.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl group protons, typically in the aromatic region (δ 7.0-8.5 ppm), and a singlet for the proton on the oxazole ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the phenyl ring and the three carbons of the oxazole ring.

-

Mass Spectrometry: The mass spectrum of phenyl-substituted oxazoles typically shows a prominent molecular ion peak.[4] Fragmentation patterns often involve the loss of CO and HCN from the oxazole ring.[4] For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br).

Reactivity and Synthetic Utility

The reactivity of this compound is governed by the properties of the oxazole ring and the presence of the bromine substituent.

-

Oxazole Ring Reactivity: The oxazole ring is an electron-rich heterocycle. Electrophilic substitution reactions, if they occur, preferentially happen at the C5 position.[5][6] However, the presence of the phenyl group at C5 and the bromine at C2 modifies this reactivity. The nitrogen atom at position 3 is basic and can undergo protonation or N-alkylation.[5][7]

-

Role of the Bromine Substituent: The bromine atom at the C2 position is the most reactive site for nucleophilic substitution.[5] This feature makes the compound a key intermediate for introducing various functional groups at this position. Its bromine functionality is particularly valuable for cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the synthesis of more complex molecules.[5][8] This makes it a useful building block in the synthesis of pharmaceuticals and agrochemicals.[8]

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the cited literature. However, a general synthetic approach for substituted oxazoles involves the reaction of an α-haloketone with a primary amide (Robinson-Gabriel synthesis and related methods).[6][7]

Generalized Synthetic Protocol for a Substituted Oxazole:

-

Reaction Setup: A primary amide and an α-haloketone are dissolved in a suitable solvent (e.g., DMF, toluene) in a reaction flask equipped with a condenser and magnetic stirrer.

-

Cyclization/Dehydration: A dehydrating agent (e.g., H₂SO₄, POCl₃) or a base may be added, and the mixture is heated under reflux for a specified period.[7] The reaction progress is monitored by Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.

-

Extraction: The aqueous mixture is neutralized with a suitable base (e.g., NaHCO₃ solution), and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield the pure oxazole derivative.

Safety and Handling

Based on safety data sheets for similar chemical compounds, standard laboratory safety precautions should be observed when handling this compound.[9][10]

-

Handling: Use in a well-ventilated area.[9] Wear suitable protective clothing, including gloves and safety goggles with side-shields.[9] Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials.

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[9]

-

Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[9]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[9]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

-

-

Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[9] Firefighters should wear self-contained breathing apparatus.[9]

References

- 1. This compound | C9H6BrNO | CID 44203012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. This compound - CAS:129053-70-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. 2-Bromo-5-phenyl-1,3,4-oxadiazole [myskinrecipes.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-5-phenyl-1,3-oxazole

CAS Number: 129053-70-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-phenyl-1,3-oxazole, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific literature on this compound is limited, this document consolidates available data and provides inferred applications and methodologies based on the well-established chemistry of related oxazole derivatives.

Core Compound Data

A summary of the key physicochemical properties for this compound is presented below. This data is compiled from publicly available databases and supplier information.

| Property | Value |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol |

| IUPAC Name | This compound |

| CAS Number | 129053-70-9 |

| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(O2)Br |

| Appearance | White to off-white crystalline solid (presumed) |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) |

Synthetic Methodologies

The synthesis of this compound can be approached through several established methods for oxazole ring formation, followed by bromination if necessary. The two primary retrosynthetic disconnections suggest either forming the oxazole ring with the bromine atom already in place or forming the 5-phenyloxazole core followed by a regioselective bromination at the 2-position.

Robinson-Gabriel Synthesis Approach

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino ketone.[1] For the synthesis of this compound, this would involve a bromo-substituted acylating agent.

Experimental Protocol: Robinson-Gabriel Synthesis (Hypothetical)

-

Acylation of α-aminoacetophenone: To a solution of α-aminoacetophenone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or THF, add a base like triethylamine or pyridine (2.2 equivalents). Cool the mixture to 0°C and slowly add bromoacetyl bromide (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Cyclodehydration: Dissolve the crude 2-(bromoacetamido)acetophenone in a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride. Heat the reaction mixture, carefully monitoring the temperature and reaction progress by TLC. Upon completion, pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide). Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Van Leusen Oxazole Synthesis followed by Bromination

The Van Leusen reaction provides a route to 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[2][3][4] The resulting 5-phenyloxazole can then be brominated.

Experimental Protocol: Van Leusen Synthesis and Bromination (Adapted from literature)

-

Part A: Synthesis of 5-phenyloxazole

-

To a stirred solution of benzaldehyde (1 equivalent) and tosylmethyl isocyanide (1 equivalent) in methanol, add potassium carbonate (1.5 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 5-phenyloxazole.[5]

-

-

Part B: Bromination of 5-phenyloxazole

-

Dissolve 5-phenyloxazole (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or a chlorinated solvent.

-

Cool the solution to a low temperature (e.g., -78°C) and add a strong base such as n-butyllithium or lithium diisopropylamide (LDA) dropwise to deprotonate the C2 position.

-

After stirring for a short period, add a bromine source such as N-bromosuccinimide (NBS) or 1,2-dibromoethane.

-

Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography to yield this compound.

-

Caption: Synthetic approaches to this compound.

Chemical Reactivity and Applications in Drug Development

The bromine atom at the 2-position of the oxazole ring makes this compound a versatile intermediate for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.[6][7][8] This reactivity is highly valuable in drug discovery for the generation of compound libraries and for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the 2-position of the oxazole and various aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse substituents to modulate the biological activity of the resulting compounds.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a suitable solvent system, such as a mixture of dioxane and water or DMF.

-

Heat the reaction mixture to 80-120°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford the 2-aryl-5-phenyloxazole derivative.

Caption: Suzuki-Miyaura cross-coupling of this compound.

Potential Biological Significance

While no specific biological activities have been reported for this compound itself, the oxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[9][10][11] Derivatives of 2-amino-5-aryloxazoles have been investigated as potent inhibitors of various kinases, including VEGFR2, and as anti-inflammatory agents by inhibiting 5-lipoxygenase.[10][11]

The general class of 2,5-disubstituted oxazoles has demonstrated a wide range of pharmacological activities, including:

-

Anti-inflammatory: Inhibition of enzymes like COX and 5-LOX.[11]

-

Anticancer: Kinase inhibition (e.g., VEGFR2), and disruption of other cellular processes.[9][10]

-

Antimicrobial: Activity against various bacterial and fungal strains.

Given this context, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in these areas. The phenyl group at the 5-position and the potential for diversification at the 2-position provide a framework for tuning the pharmacological properties.

Caption: Hypothetical signaling pathway inhibited by a derivative.

Conclusion

References

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 3. Van Leusen Reaction [organic-chemistry.org]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. 1006-68-4 | 5-Phenyloxazole | Aryls | Ambeed.com [ambeed.com]

- 6. researchgate.net [researchgate.net]

- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-5-phenyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic pathway for 2-Bromo-5-phenyl-1,3-oxazole. This compound is a halogenated heterocyclic molecule of interest in synthetic organic chemistry, potentially serving as a key intermediate in the development of novel pharmaceutical agents and functional materials. The presence of a reactive bromine atom on the oxazole core offers a versatile handle for further molecular elaboration through various cross-coupling reactions.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below. It is important to note that while some physical properties are listed in chemical databases, experimentally verified data for melting and boiling points are not consistently reported in publicly available literature.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₆BrNO | [1][2] |

| Molecular Weight | 224.05 g/mol | [1][2] |

| Monoisotopic Mass | 222.96328 Da | [1] |

| CAS Number | 129053-70-9 | [1][2] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(O2)Br | [1] |

| Density | Data not available | [2] |

| Melting Point | Data not available | [2] |

| Boiling Point | Data not available | [2] |

Proposed Synthetic Pathway: Robinson-Gabriel Synthesis

A plausible and widely utilized method for the synthesis of substituted oxazoles is the Robinson-Gabriel synthesis.[3][4] This reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone precursor.[3] For the synthesis of this compound, the precursor would be N-(2-oxo-2-phenylethyl)bromoacetamide. This precursor can, in turn, be synthesized from 2-amino-1-phenylethanone (phenacylamine) and bromoacetyl bromide.

Experimental Protocols

The following are proposed, generalized protocols for the synthesis of this compound based on the Robinson-Gabriel synthesis methodology. These protocols are adapted from general procedures for the synthesis of other substituted oxazoles and should be optimized for this specific target molecule.[5][6]

Step 1: Synthesis of N-(2-oxo-2-phenylethyl)bromoacetamide (Precursor)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-amino-1-phenylethanone hydrochloride (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution to neutralize the hydrochloride and act as an acid scavenger. Cool the mixture in an ice bath.

-

Acylation: Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled and stirred solution. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude precursor can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Cyclodehydration)

-

Reaction Setup: Place the purified N-(2-oxo-2-phenylethyl)bromoacetamide (1 equivalent) in a round-bottom flask.

-

Cyclodehydration: Carefully add a cyclodehydrating agent. Concentrated sulfuric acid is traditionally used in the Robinson-Gabriel synthesis and can be added dropwise to the precursor at 0 °C.[7] Milder reagents such as phosphorus pentoxide or phosphorus oxychloride can also be employed, potentially with heating.

-

Reaction Monitoring: The mixture is stirred, and the reaction progress is monitored by TLC until the starting material is consumed.

-

Workup: After the reaction is complete, the mixture should be carefully poured onto crushed ice and neutralized with a suitable base (e.g., a saturated solution of sodium bicarbonate or sodium hydroxide).

-

Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic extracts should be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, this compound, can be further purified by column chromatography or recrystallization.

Logical Relationship of Synthetic Steps

The synthesis of this compound is a sequential process where the successful formation and purification of the precursor are critical for the efficiency of the final cyclization step.

References

- 1. This compound | C9H6BrNO | CID 44203012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:129053-70-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Bromo-5-phenyl-1,3-oxazole from Benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 2-Bromo-5-phenyl-1,3-oxazole, a valuable building block in medicinal chemistry and materials science. The synthesis commences from readily available benzaldehyde and proceeds through a two-step sequence involving the formation of a 5-phenyl-1,3-oxazole intermediate, followed by a regioselective bromination at the C2 position. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound from benzaldehyde is most effectively achieved through a two-step process:

-

Van Leusen Oxazole Synthesis: Formation of the 5-phenyl-1,3-oxazole core via the reaction of benzaldehyde with tosylmethyl isocyanide (TosMIC).[1][2][3][4][5]

-

Regioselective Bromination: Introduction of a bromine atom at the C2 position of the 5-phenyl-1,3-oxazole ring. This is typically achieved through a lithiation-bromination sequence.[6][7]

The overall synthetic transformation is depicted below:

Caption: Overall two-step synthesis of this compound from benzaldehyde.

Experimental Protocols

Step 1: Synthesis of 5-Phenyl-1,3-oxazole

The Van Leusen oxazole synthesis is a reliable method for the construction of the 5-substituted oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[4][5] A base, such as potassium carbonate, facilitates the reaction.[1]

Reaction: Benzaldehyde + Tosylmethyl isocyanide (TosMIC) → 5-Phenyl-1,3-oxazole

Experimental Procedure (Adapted from a similar synthesis[1]):

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 eq), tosylmethyl isocyanide (1.1 eq), and potassium carbonate (2.0 eq).

-

Add methanol as the solvent.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 5-phenyl-1,3-oxazole.

Workflow for the Synthesis of 5-Phenyl-1,3-oxazole:

Caption: Experimental workflow for the Van Leusen synthesis of 5-phenyl-1,3-oxazole.

Step 2: Synthesis of this compound

The bromination of 5-phenyl-1,3-oxazole at the C2 position is achieved through a regioselective lithiation followed by quenching with an electrophilic bromine source. The acidity of the proton at the C2 position of the oxazole ring is greater than those at C4 and C5, allowing for selective deprotonation.[7]

Reaction: 5-Phenyl-1,3-oxazole + n-Butyllithium, then N-Bromosuccinimide (NBS) → this compound

Experimental Procedure (Generalized from principles of oxazole lithiation[6][7]):

-

Dissolve 5-phenyl-1,3-oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithiooxazole intermediate.

-

In a separate flask, prepare a solution of N-bromosuccinimide (NBS) (1.2 eq) in anhydrous THF.

-

Slowly add the NBS solution to the reaction mixture at -78 °C.

-

Allow the reaction to proceed at -78 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Logical Pathway for Regioselective Bromination:

Caption: Logical steps for the regioselective bromination of 5-phenyl-1,3-oxazole.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagents and Typical Reaction Conditions

| Step | Reactants | Reagents and Solvents | Temperature | Typical Reaction Time |

| 1 | Benzaldehyde, Tosylmethyl isocyanide | Potassium carbonate, Methanol | Reflux | 2-6 hours |

| 2 | 5-Phenyl-1,3-oxazole | n-Butyllithium, N-Bromosuccinimide, Tetrahydrofuran (THF) | -78 °C | 1-3 hours |

Table 2: Product Information and Expected Yields

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 5-Phenyl-1,3-oxazole | C₉H₇NO | 145.16 | 70-90%[2] |

| This compound | C₉H₆BrNO | 224.06[8] | 60-80% (estimated) |

Conclusion

The synthesis of this compound from benzaldehyde is a reliable two-step process that utilizes the Van Leusen oxazole synthesis followed by a regioselective lithiation-bromination. The protocols outlined in this guide, along with the provided quantitative data and workflow visualizations, offer a comprehensive resource for the successful preparation of this important synthetic intermediate. Careful control of reaction conditions, particularly during the low-temperature lithiation step, is crucial for achieving high yields and purity of the final product. This guide serves as a valuable tool for researchers engaged in the synthesis of novel oxazole-containing compounds for applications in drug discovery and materials science.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]

- 3. 1,3-Oxazole synthesis [organic-chemistry.org]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. This compound | C9H6BrNO | CID 44203012 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-5-phenyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-phenyl-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document covers its chemical identity, including its IUPAC name and synonyms, its physicochemical properties, a plausible synthetic protocol, and a discussion of general synthetic strategies for the oxazole core.

Chemical Identity and Nomenclature

The nomenclature and various identifiers for this compound are crucial for accurate identification and literature searches.

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used in chemical literature and databases to refer to this compound. These include:

-

2-bromo-5-phenyloxazole[1]

-

Oxazole, 2-bromo-5-phenyl-[1]

-

2-bromo-5-phenyl-oxazole[1]

-

SCHEMBL16090371[1]

-

AKOS015835046[1]

-

CS-W006238[1]

-

DS-12308[1]

-

EN300-207575[1]

-

F077714[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO | PubChem[1] |

| Molecular Weight | 224.05 g/mol | PubChem[1] |

| Exact Mass | 222.96328 Da | PubChem[1] |

| CAS Number | 129053-70-9 | PubChem[1] |

| InChI Key | KJUQKWSZCIOQKY-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(O2)Br | PubChem[1] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted oxazoles. The following proposed protocol is based on the bromination of a 5-phenyloxazole precursor.

Proposed Experimental Protocol: Synthesis via Bromination of 5-phenyloxazole

This protocol describes a potential method for the synthesis of this compound, starting from the commercially available 5-phenyloxazole. The key transformation is an electrophilic bromination at the C2 position of the oxazole ring.

Materials:

-

5-phenyloxazole

-

N-Bromosuccinimide (NBS)

-

Tetrachloromethane (CCl₄) or Acetonitrile (CH₃CN)

-

Benzoyl peroxide (initiator, if using CCl₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-phenyloxazole (1.0 equivalent) in a suitable solvent such as tetrachloromethane or acetonitrile.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS, 1.1 equivalents) to the solution. If using tetrachloromethane, a radical initiator like benzoyl peroxide (catalytic amount) may be added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Logical Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

General Synthetic Strategies for the Oxazole Ring

The synthesis of the core oxazole ring can be achieved through several named reactions. These methods offer routes to variously substituted oxazoles and could be adapted for the synthesis of the 5-phenyloxazole precursor.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for preparing oxazoles through the cyclodehydration of 2-acylamino ketones. This reaction typically requires a dehydrating agent such as sulfuric acid or phosphorus pentoxide.

Signaling Pathway for Robinson-Gabriel Synthesis:

Caption: Key steps in the Robinson-Gabriel synthesis of oxazoles.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a versatile method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base. This reaction is known for its mild conditions and broad substrate scope.

Experimental Workflow for Van Leusen Synthesis:

References

Spectroscopic and Methodological Analysis of 2-Bromo-5-phenyl-1,3-oxazole: Data Not Available

Despite a comprehensive search of publicly available scientific literature and chemical databases, experimental spectroscopic data (NMR, IR, MS) and detailed experimental protocols for the synthesis and analysis of 2-Bromo-5-phenyl-1,3-oxazole could not be located.

While the existence of this compound is confirmed in chemical databases such as PubChem, which provide basic information including its molecular formula (C₉H₆BrNO) and CAS number (129053-70-9), the raw spectroscopic data and the associated experimental methodologies are not presently available in the public domain.[1]

Searches for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this specific compound did not yield any published experimental spectra. The search results frequently contained data for isomeric compounds, such as 2-bromo-5-phenyl-1,3,4-oxadiazole, or other derivatives of 1,3-oxazole, but not for the requested molecule.

Due to the absence of the necessary experimental data, it is not possible to fulfill the request for an in-depth technical guide that includes:

-

Quantitative Data Presentation: Tables summarizing NMR, IR, and MS data cannot be generated without the source data.

-

Experimental Protocols: Detailed methodologies for the acquisition of these spectra cannot be provided as no specific literature detailing these procedures for this compound was found.

-

Mandatory Visualization: The creation of diagrams illustrating experimental workflows or signaling pathways is contingent on the availability of procedural and analytical information, which is currently lacking.

For researchers, scientists, and drug development professionals interested in this compound, the next steps would likely involve its de novo synthesis and subsequent characterization using standard spectroscopic techniques. This would include:

-

Synthesis: Following a plausible synthetic route to obtain the compound.

-

Purification: Ensuring the purity of the synthesized compound through methods such as chromatography and recrystallization.

-

Spectroscopic Analysis:

-

NMR Spectroscopy: Acquiring ¹H and ¹³C NMR spectra to elucidate the molecular structure.

-

IR Spectroscopy: Obtaining the infrared spectrum to identify functional groups.

-

Mass Spectrometry: Performing mass analysis to confirm the molecular weight and fragmentation pattern.

-

A general workflow for such a characterization process is outlined in the diagram below.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Should experimental data for this compound become publicly available in the future, a detailed technical guide as originally requested could be compiled.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-5-phenyl-1,3-oxazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-phenyl-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature and chemical databases, this document focuses on the standardized methodologies for the experimental determination of its solubility in various organic solvents. Adherence to these protocols is crucial for generating reliable and reproducible data essential for research, development, and formulation activities.

Core Physical and Chemical Properties

While specific experimental solubility data is scarce, the fundamental properties of this compound are available and provide a basis for solubility predictions and experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 129053-70-9 | PubChem[1] |

| Molecular Formula | C₉H₆BrNO | PubChem[1] |

| Molecular Weight | 224.05 g/mol | PubChem[1] |

Experimental Protocols for Solubility Determination

The following sections detail standardized experimental procedures for the qualitative and quantitative determination of the solubility of organic compounds like this compound.

Qualitative Solubility Assessment

A preliminary qualitative assessment is a rapid method to estimate the solubility of a compound in a range of solvents. This information is valuable for selecting appropriate solvents for reactions, purification, and analytical procedures.

Methodology: Visual Dissolution Method

-

Sample Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a clean, dry vial.

-

Solvent Addition: Add a measured volume (e.g., 0.1 mL) of the selected organic solvent to the vial.

-

Mixing: Vigorously agitate the mixture using a vortex mixer or by manual shaking for a predetermined time (e.g., 1-2 minutes) at a controlled temperature (typically ambient temperature).

-

Observation: Visually inspect the mixture against a dark background to determine if the solid has completely dissolved.

-

Classification: Based on the observation, the solubility can be classified as:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: A portion of the solid dissolves, but some solid particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination

For applications requiring precise solubility data, such as formulation development and pharmacokinetic studies, a quantitative determination is necessary. The shake-flask method followed by a suitable analytical technique is a widely accepted approach.

Methodology: Shake-Flask Method with HPLC Analysis

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of excess solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature using a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the mixture to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis).

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the quantitative solubility of the compound in the tested solvent at the specified temperature.

-

Synthesis and Logical Workflows

Understanding the synthesis of this compound provides context for potential impurities and informs solvent selection for purification. A common synthetic route involves the Van Leusen oxazole synthesis.

Caption: Synthetic pathway for this compound.

The experimental workflow for determining solubility follows a logical progression from qualitative screening to quantitative analysis.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several factors inherent to both the solute and the solvent. A qualitative understanding of these factors can aid in the rational selection of solvents.

Caption: Factors influencing the solubility of this compound.

Based on the structure of this compound, which contains a polar oxazole ring and a nonpolar phenyl group, its solubility is expected to be favorable in a range of organic solvents. It is anticipated to have good solubility in moderately polar solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate, and potentially lower solubility in highly nonpolar solvents like hexanes or highly polar protic solvents like water. However, these are general predictions, and experimental verification is essential.

References

The Biological Frontier of 2-Bromo-5-phenyl-1,3-oxazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2][3] The introduction of a bromine atom at the 2-position and a phenyl group at the 5-position creates a unique chemical entity, 2-Bromo-5-phenyl-1,3-oxazole, and its derivatives, which are of significant interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known biological activities of this class of compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. This document summarizes quantitative data, details experimental methodologies for key biological assays, and visualizes relevant signaling pathways to facilitate further research and drug discovery efforts.

Anticancer Activity: Targeting Cellular Proliferation

Oxazole derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a variety of cancer cell lines.[4] The mechanisms of action are diverse, often targeting critical pathways involved in cancer cell proliferation and survival.[3]

Quantitative Anticancer Activity Data

While specific data for a wide range of this compound derivatives are limited in publicly available literature, the broader class of substituted oxazoles has shown significant cytotoxic potential. The following table summarizes representative IC50 values for various oxazole derivatives against different cancer cell lines to illustrate the potential of this scaffold.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 2,5-disubstituted-1,3,4-oxadiazole derivative | A549 (Lung) | <0.14 | [5] |

| 2,5-disubstituted-1,3,4-oxadiazole derivative | A549 (Lung) | 1.59 | [5] |

| 2,5-disubstituted-1,3,4-oxadiazole derivative | C6 (Glioma) | 8.16 | [5] |

| Thiazole derivative | MDA-MB-231 (Breast) | 1.21 | [6] |

| Thiazole derivative | MDA-MB-231 (Breast) | 3.52 | [6] |

| 1,3,4-oxadiazole-2(3H)-thione derivative | MCF7 (Breast) | 31.51 µg/ml | [7] |

Key Anticancer Mechanisms and Signaling Pathways

A primary mechanism of action for the anticancer activity of many substituted oxazoles is the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.

Another significant pathway implicated in the anticancer effects of oxazole derivatives is the NF-κB signaling pathway.[8][9] This pathway is crucial in regulating inflammatory responses, cell survival, and proliferation, and its inhibition can lead to apoptosis in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the oxazole derivatives in culture medium. Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[10]

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microbes

Oxazole derivatives have demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi.[12][13] The lipophilicity and electronic properties conferred by the phenyl and bromo substituents may enhance their ability to penetrate microbial cell membranes and interact with intracellular targets.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The following table presents MIC values for various oxazole-based compounds against different microbial strains, highlighting the potential of this chemical class.

| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |

| 1,3-Oxazole derivative | E. coli ATCC 25922 | 28.1 | [14] |

| 1,3-Oxazole derivative | C. albicans 128 | 14 | [14] |

| 1,3-Oxazole derivative | S. epidermidis 756 | 56.2 | [14] |

| 2,5 disubstituted 1,3,4-oxadiazole | S. aureus | 4 | [12] |

| 2,5 disubstituted 1,3,4-oxadiazole | S. aureus | 8 | [12] |

| 2,5 disubstituted 1,3,4-oxadiazole | E. coli | 8 | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][15]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound derivatives (dissolved in a suitable solvent)

-

Sterile saline or PBS

-

Spectrophotometer

-

Microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).[15]

-

Serial Dilution: Perform a two-fold serial dilution of the oxazole derivatives in the microtiter plate containing broth medium.[16]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with microbes, no compound) and a negative control (broth only).[16]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[16]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth, which can be assessed visually or by measuring absorbance with a microplate reader.[8]

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. researchgate.net [researchgate.net]

- 3. cbijournal.com [cbijournal.com]

- 4. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. atcc.org [atcc.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 14. mdpi.com [mdpi.com]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Bromo-5-phenyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole motif is a privileged heterocyclic scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. This technical guide focuses on the potential of a key building block, 2-Bromo-5-phenyl-1,3-oxazole, as a versatile starting material for the synthesis of novel therapeutic agents. The strategic placement of a bromine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space and the generation of libraries of compounds for biological screening. This document outlines synthetic strategies for the core scaffold and its subsequent derivatization, provides detailed experimental protocols for key transformations and biological assays, and explores the potential of the resulting compounds in oncology and inflammatory diseases through the modulation of key signaling pathways such as VEGFR-2 and NF-κB.

Introduction

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its unique electronic and structural properties allow for diverse interactions with biological targets, making it a cornerstone in drug discovery.[1] Derivatives of the oxazole core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. The this compound scaffold is of particular interest due to the presence of the bromine atom, which serves as a versatile functional group for the introduction of various substituents through well-established palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core can be achieved through several established methods for oxazole ring formation, followed by a bromination step. Two classical and robust methods for the initial oxazole synthesis are the Robinson-Gabriel and Van Leusen syntheses.

Robinson-Gabriel Synthesis Approach

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone.[2][3] For the synthesis of 5-phenyl-1,3-oxazole, the precursor would be a 2-acylamino-acetophenone.

Experimental Protocol: Robinson-Gabriel Synthesis of 5-phenyl-1,3-oxazole

-

Acylation of 2-aminoacetophenone: To a solution of 2-aminoacetophenone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or pyridine, add an acylating agent (e.g., formic acid, acetic anhydride) (1.1 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Upon completion (monitored by TLC), wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 2-acylamino-acetophenone.

-

Cyclodehydration: Dissolve the crude 2-acylamino-acetophenone in a suitable solvent like phosphorus oxychloride or with a dehydrating agent such as concentrated sulfuric acid.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford 5-phenyl-1,3-oxazole.

Van Leusen Oxazole Synthesis Approach

The Van Leusen oxazole synthesis provides a direct route to 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC).[4][5][6]

Experimental Protocol: Van Leusen Synthesis of 5-phenyl-1,3-oxazole

-

To a stirred solution of benzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in methanol, add a base such as potassium carbonate (2.5 eq).

-

Heat the reaction mixture at reflux for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield 5-phenyl-1,3-oxazole.

Bromination of 5-phenyl-1,3-oxazole

The final step to obtain the core scaffold is the regioselective bromination at the C2 position.

Experimental Protocol: Bromination

-

Dissolve 5-phenyl-1,3-oxazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS) (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.[7]

Caption: Synthetic route to this compound.

Derivatization via Cross-Coupling Reactions

The bromine atom at the 2-position of the oxazole ring is a key functional handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the bromo-oxazole with an organoboron compound.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a dry reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Purge the vessel with an inert gas (e.g., Argon).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the solvent (e.g., a mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

After cooling, dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to afford the 2-aryl-5-phenyl-1,3-oxazole derivative.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromo-oxazole and a terminal alkyne.

Experimental Protocol: Sonogashira Coupling

-

To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

-

Add a base, such as triethylamine (2.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

-

Filter the reaction mixture to remove the salt, and concentrate the filtrate.

-

Purify the residue by column chromatography to yield the 2-alkynyl-5-phenyl-1,3-oxazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing the synthesis of 2-amino-oxazole derivatives.[9][10][11]

Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), an amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

-

Add an anhydrous solvent such as toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C for 12-24 hours.

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography to obtain the 2-amino-5-phenyl-1,3-oxazole derivative.

Caption: Cross-coupling reactions for derivatization.

Potential Therapeutic Applications and Biological Evaluation

Derivatives of the this compound scaffold have potential applications in several therapeutic areas, most notably in oncology and inflammatory diseases.

Anticancer Activity

Oxazole derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases involved in tumor angiogenesis and proliferation.[12]

4.1.1. Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.[4][13]

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocol: VEGFR-2 Kinase Assay

This biochemical assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.[14][15][16][17][18]

-

Plate Setup: Add 5 µL of serially diluted test compound or vehicle control (DMSO) to the wells of a 96-well plate.

-

Enzyme Addition: Add 20 µL of diluted recombinant VEGFR-2 enzyme solution to all wells except the negative control.

-

Reaction Initiation: Add 25 µL of a master mix containing ATP and a suitable substrate (e.g., Poly (Glu, Tyr) 4:1) to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Signal Detection: Add 50 µL of a detection reagent (e.g., Kinase-Glo® MAX) to each well to stop the reaction and generate a luminescent signal, which is inversely proportional to the kinase activity.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

| Compound Class | Target | IC₅₀ (nM) | Reference |

| Benzoxazole derivative | VEGFR-2 | 97.38 | [4] |

| Benzimidazole-oxadiazole derivative | VEGFR-2 | 475 | [13] |

Table 1: Representative VEGFR-2 Inhibition Data for Oxazole-containing Compounds.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Oxazole derivatives have shown potential as anti-inflammatory agents, often through the inhibition of the NF-κB signaling pathway.[10][18]

4.2.1. Targeting the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activation leads to the expression of numerous pro-inflammatory genes.[19][20]

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocol: NF-κB Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.[21][22][23][24]

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or THP-1) with a luciferase reporter plasmid containing NF-κB response elements.

-

Cell Seeding: Seed the transfected cells in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase). Calculate the percent inhibition of NF-κB activity and determine the IC₅₀ value.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Oxazole derivatives have been investigated for their antibacterial and antifungal properties.[25][26][27][28]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with a standardized suspension of the target microorganism.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

| Compound Class | Microorganism | MIC (μg/mL) | Reference |

| 2,5-disubstituted 1,3,4-oxadiazole | S. aureus | 4 | [27] |

| 2,5-disubstituted 1,3,4-oxadiazole | E. coli | 8 | [27] |

| 2-amino-5-phenyl-1,3,4-oxadiazole derivative | S. aureus | - | [26] |

Table 2: Representative Antimicrobial Activity Data for Oxazole-related Compounds.

Conclusion

This compound represents a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the reactivity of the 2-bromo substituent allow for the generation of a wide array of derivatives through robust cross-coupling methodologies. The demonstrated potential of the broader oxazole class to potently inhibit key biological targets such as VEGFR-2 and the NF-κB signaling pathway underscores the promise of this particular scaffold in the fields of oncology and anti-inflammatory drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the medicinal chemistry of this compound and its derivatives in the quest for new and effective medicines.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. researchgate.net [researchgate.net]

- 13. nanobioletters.com [nanobioletters.com]

- 14. benchchem.com [benchchem.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. mdpi.com [mdpi.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. indigobiosciences.com [indigobiosciences.com]

- 24. resources.amsbio.com [resources.amsbio.com]

- 25. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]

- 26. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 27. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 2-Bromo-5-phenyl-1,3-oxazole synthesis methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 2-Bromo-5-phenyl-1,3-oxazole, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the primary synthetic routes, provides specific experimental protocols, and presents quantitative data to facilitate laboratory application.

Introduction

The 1,3-oxazole scaffold is a prominent feature in a multitude of biologically active compounds and functional materials. The introduction of a bromine atom at the 2-position of a 5-phenyloxazole ring furnishes a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a key intermediate in the synthesis of more complex molecular architectures. This guide explores the principal synthetic strategies for the preparation of this compound, focusing on the Van Leusen oxazole synthesis followed by bromination and the Robinson-Gabriel synthesis.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached via two main logical pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 2-Bromo-5-phenyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenyl-1,3-oxazole scaffold is a privileged motif in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The functionalization of this core structure is crucial for the development of new chemical entities with tailored properties. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions utilizing 2-Bromo-5-phenyl-1,3-oxazole as a key building block.

The bromine atom at the 2-position of the oxazole ring serves as a versatile handle for these transformations, allowing for the introduction of a diverse range of substituents. The protocols outlined herein are based on established methodologies for similar heterocyclic systems and provide a robust starting point for researchers in drug discovery and materials science.

General Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) species. The cycle can be broadly described in three fundamental steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly effective method for the formation of C-C bonds by coupling an organoboron compound with an organohalide. This reaction is widely used to synthesize biaryl and vinyl-aryl compounds.

Data Presentation

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields for the specific substrate are estimated based on reactions with the analogous 2-bromo-5-phenyl-1,3,4-oxadiazole, which has been reported to undergo Suzuki coupling in high yields (85-93%) under similar conditions.[1]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 90 | 12 | ~85-93[1] |

| 2 | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 90 | 12 | ~85-93[1] |

| 3 | 4-Chlorophenylboronic Acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | Good to Excellent |

| 4 | 3-Thienylboronic Acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | DME/H₂O (4:1) | 85 | 14 | Good to Excellent |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., a 2:1:1 mixture of toluene, ethanol, and water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (typically 12-16 hours).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-phenyl-1,3-oxazole.

Heck Coupling

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. It is a valuable method for the synthesis of substituted alkenes.

Data Presentation

The following table provides representative starting conditions for the Heck coupling of this compound with various alkenes, based on general protocols for aryl bromides.

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield |

| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 18 | Good |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | - | NaOAc (2) | DMA | 120 | 24 | Good to Excellent |

| 3 | Methyl methacrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 110 | 16 | Moderate to Good |

| 4 | Acrylonitrile | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | Acetonitrile | 80 | 20 | Good |

Experimental Protocol: General Procedure for Heck Coupling

-

Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (if necessary, e.g., PPh₃, 4 mol%).

-

Inert Atmosphere: Purge the tube with an inert gas.

-

Reagent Addition: Add the solvent (e.g., DMF) and the base (e.g., Et₃N, 1.5 equiv.) via syringe.

-

Reaction: Seal the tube and heat the mixture to the specified temperature (e.g., 100 °C) with stirring for the required duration (18-24 hours).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the residue by flash chromatography to yield the 2-alkenyl-5-phenyl-1,3-oxazole.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, and is a reliable method for synthesizing substituted alkynes.

Data Presentation

The following table outlines typical conditions for the Sonogashira coupling of this compound with terminal alkynes, adapted from protocols for other bromo-heterocycles.

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 65 | 12 | Good to Excellent |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (2) | Toluene | 80 | 16 | Good |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Piperidine (2) | DMF | 70 | 14 | Good |

| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | Acetonitrile | 60 | 18 | Moderate to Good |

Experimental Protocol: General Procedure for Sonogashira Coupling

Figure 3: Experimental workflow for Sonogashira coupling.

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

-

Solvent and Base Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.).

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

-

Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 65 °C) until the starting material is consumed, as indicated by TLC.

-

Work-up: Cool the reaction to room temperature, filter through a pad of celite, and wash with an organic solvent. The filtrate is then washed with saturated aqueous NH₄Cl and brine.

-

Drying and Concentration: Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to obtain the 2-alkynyl-5-phenyl-1,3-oxazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is a highly versatile method for the synthesis of aryl amines from aryl halides.

Data Presentation

The following table presents representative conditions for the Buchwald-Hartwig amination of this compound with various amines, based on established protocols for other bromo-heterocycles.